molecular formula C19H17ClN4O3 B4583930 ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4583930
M. Wt: 384.8 g/mol
InChI Key: BQFFQQHGIOVRHV-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a synthetic organic compound, typically employed in various scientific research and industrial applications. It's renowned for its unique chemical structure, which allows for a wide array of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate usually involves a multi-step organic synthesis pathway. Key steps include:

  • Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole:

  • Attachment of the triazole ring to the benzoate: : This step involves the acylation of the triazole ring using appropriate acylating agents under suitable conditions to form the amide linkage.

Industrial Production Methods

Industrial production would typically utilize large-scale batch reactors, with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions particularly at the methyl group on the triazole ring to form various oxo-derivatives.

  • Reduction: : Reduction can occur at the carbonyl group, converting the amide to an amine under appropriate conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for diverse derivative syntheses.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and organometallics under conditions like reflux or mild heating.

Major Products

  • Oxidized derivatives: : Products formed by oxidation at the methyl group.

  • Reduced derivatives: : Amino derivatives from the reduction of the carbonyl group.

  • Substituted benzoates and triazoles: : Varied compounds depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the triazole ring exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics .

Anticancer Properties

The incorporation of triazole moieties into drug design has been linked to enhanced anticancer activity. Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death .

Case Study: Triazole Derivatives in Cancer Treatment

A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of triazole-based compounds for their anticancer potential. The study found that derivatives similar to this compound showed promising activity against breast cancer cells, leading to further investigations into their mechanisms of action .

Fungicides

Triazole compounds are widely used as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its efficacy against various plant pathogens. Field trials have demonstrated its effectiveness in controlling diseases caused by fungi such as Fusarium and Botrytis species .

Herbicides

Research into the herbicidal properties of triazole derivatives has shown that they can effectively suppress weed growth while being less toxic to crops. This selective herbicidal activity is crucial for sustainable agriculture practices. Studies indicate that compounds similar to this compound can be integrated into crop protection programs to enhance yield without compromising environmental safety .

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with tailored properties. Research has shown that incorporating such triazole-based compounds into polymer matrices can enhance thermal stability and mechanical strength .

Case Study: Triazole-Based Polymers

A recent investigation focused on the synthesis of triazole-containing polymers for use in coatings and adhesives. The study reported that these polymers exhibited improved adhesion properties and resistance to environmental degradation compared to traditional polymer systems .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions and enzymes, potentially inhibiting or modulating their activity. Pathways involved include:

  • Inhibition of enzyme activity: : Triazole derivatives are known to inhibit cytochrome P450 enzymes, impacting drug metabolism.

  • Binding to DNA or proteins: : The aromatic moieties may intercalate with DNA or bind to protein active sites, influencing biological processes.

Comparison with Similar Compounds

Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to the presence of both a triazole ring and a chlorophenyl group, which confer unique chemical reactivity and biological activity.

Similar Compounds

  • 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole: : Shares the core triazole structure.

  • Ethyl 2-aminobenzoate: : Similar benzoate structure, but without the triazole ring.

  • 2-chlorobenzamide derivatives: : Structurally related amide compounds.

This compound's unique combination of structural elements makes it a versatile and valuable substance for various applications in scientific research and industry.

Biological Activity

Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, with the CAS number 924829-30-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the ethyl ester enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 384.8 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain triazole-thiones possess strong antibacterial properties comparable to standard antibiotics like chloramphenicol .

Antioxidant Activity

Triazole derivatives are also known for their antioxidant properties. A study highlighted that synthesized triazole compounds exhibited high antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases . This property may play a crucial role in reducing cellular damage and inflammation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit metabolic enzymes. Specifically, it has shown potential in inhibiting acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease and other neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission.

Study on Triazole Derivatives

In a study focusing on various triazole derivatives, several compounds were synthesized and tested for their biological activities. Among these, derivatives with structural similarities to this compound showed promising results in terms of both antibacterial and antioxidant activities. The results suggested that modifications in the triazole structure could enhance biological efficacy .

Clinical Implications

The implications of these findings extend to potential therapeutic applications. For example, the antioxidant and antimicrobial properties suggest that this compound could be developed into a treatment for infections or oxidative stress-related conditions. Further research is necessary to explore its efficacy in clinical settings.

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against pathogenic bacteria
AntioxidantHigh antioxidant activity
Enzyme InhibitionInhibits acetylcholinesterase

Properties

IUPAC Name

ethyl 2-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-8-4-6-10-15(13)21-18(25)17-12(2)24(23-22-17)16-11-7-5-9-14(16)20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFQQHGIOVRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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